4-(3,4-Dichlorophenyl)butanoic acid

説明

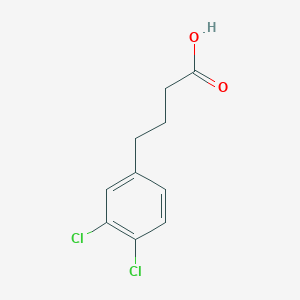

Structural Characteristics and Identification

4-(3,4-Dichlorophenyl)butanoic acid is systematically identified by its Chemical Abstracts Service registry number 25157-66-8. The compound features a linear four-carbon aliphatic chain terminating in a carboxylic acid group, with the aromatic 3,4-dichlorophenyl substituent attached at the fourth carbon position. The structural arrangement places two chlorine atoms in adjacent positions on the benzene ring, specifically at the meta and para positions relative to the butanoic acid side chain attachment point.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being this compound. The Simplified Molecular-Input Line-Entry System representation is documented as O=C(O)CCCC1=CC=C(Cl)C(Cl)=C1, which precisely describes the connectivity pattern of all atoms within the molecule. This structural coding system enables unambiguous identification and computational analysis of the compound across various chemical databases and research applications.

The molecular architecture exhibits characteristic features of substituted aromatic carboxylic acids, with the dichlorophenyl moiety providing electron-withdrawing effects that influence both the chemical reactivity and physical properties of the molecule. The spatial arrangement of chlorine substituents in the 3,4-positions creates a specific electronic environment that distinguishes this compound from other dichlorophenyl isomers and contributes to its unique chemical behavior.

Physicochemical Properties and Molecular Structure

The molecular formula of this compound is C₁₀H₁₀Cl₂O₂, corresponding to a molecular weight of 233.09 grams per mole. This molecular composition reflects the presence of ten carbon atoms, ten hydrogen atoms, two chlorine atoms, and two oxygen atoms, distributed across the aromatic ring system, aliphatic chain, and carboxylic acid functional group.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | |

| Molecular Weight | 233.09 g/mol | |

| Chemical Abstracts Service Number | 25157-66-8 | |

| MDL Number | MFCD02167688 |

The compound's three-dimensional structure exhibits conformational flexibility due to the aliphatic chain connecting the aromatic ring to the carboxylic acid group. This structural feature allows for multiple rotational conformers around the carbon-carbon bonds within the butanoic acid chain, influencing the compound's interaction with biological targets and its overall chemical reactivity profile.

The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of the chlorine substituents on the aromatic ring. These halogen atoms reduce the electron density of the benzene ring through both inductive and resonance effects, thereby affecting the compound's acidity, nucleophilicity, and overall chemical stability. The positioning of chlorine atoms at the 3,4-positions creates an asymmetric substitution pattern that may influence the compound's crystallization behavior and intermolecular interactions.

Historical Development and Research Context

The development of this compound synthesis has been closely linked to advances in Friedel-Crafts acylation methodology. Historical research has demonstrated that aromatic compounds bearing electron-withdrawing substituents, such as chlorine atoms, require specific reaction conditions to achieve successful acylation reactions. Early synthetic approaches utilized traditional Lewis acid catalysts under elevated temperature conditions, but these methods often resulted in limited yields and required harsh reaction environments.

Significant advancement in the synthesis of this compound occurred through the application of ionic liquid-mediated Friedel-Crafts acylation. Research studies have shown that 1,2-dichlorobenzene can undergo acylation with succinic anhydride in chloroaluminate ionic liquids, specifically using 1-butyl-3-methylimidazolium chloride-aluminum chloride systems. This methodology represents a substantial improvement over conventional synthetic approaches, achieving yields of 51% for 3-(3,4-dichlorobenzoyl)propionic acid under moderate temperature conditions of 65 degrees Celsius.

Table 2: Historical Synthetic Approaches

| Method | Conditions | Yield | Temperature | Reference |

|---|---|---|---|---|

| Ionic Liquid Catalysis | [bmim]Cl.AlCl₃ | 51% | 65°C | |

| Traditional Lewis Acid | AlCl₃/CS₂ | Variable | >100°C |

The evolution of synthetic methodology for this compound has paralleled broader developments in green chemistry principles and sustainable organic synthesis. The introduction of ionic liquid systems has eliminated the need for volatile organic solvents and reduced the environmental impact of the synthetic process while maintaining acceptable product yields and purity levels.

Significance in Organic Chemistry and Chemical Research

This compound occupies a prominent position in contemporary organic chemistry research due to its role as a versatile synthetic intermediate and its applications in medicinal chemistry development. The compound serves as a key building block for the synthesis of more complex molecular structures, particularly in the development of pharmaceutical compounds and biologically active molecules.

The structural features of this compound make it particularly valuable for structure-activity relationship studies in drug discovery programs. The presence of the dichlorophenyl moiety provides opportunities for further functionalization and derivatization, while the carboxylic acid group enables amide bond formation and ester synthesis. These chemical transformations are fundamental to the development of prodrug strategies and the optimization of pharmacokinetic properties in medicinal chemistry applications.

Research investigations have revealed that derivatives of this compound exhibit interesting biological activities, including potential antimicrobial properties. Studies have demonstrated that compounds synthesized from related dichlorophenyl carboxylic acids show activity against gram-positive bacteria and fungi, suggesting that the dichlorophenyl structural motif contributes to biological activity. These findings have stimulated continued research interest in the development of novel therapeutic agents based on this chemical scaffold.

The compound's significance extends beyond pharmaceutical applications to encompass broader aspects of synthetic organic chemistry methodology. The challenges associated with functionalizing electron-deficient aromatic systems, such as the dichlorophenyl ring, have driven innovations in catalytic systems and reaction design. The successful synthesis of this compound using ionic liquid catalysis represents a notable example of how modern synthetic chemistry continues to evolve to address the limitations of traditional reaction conditions.

特性

IUPAC Name |

4-(3,4-dichlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRORIUPKZBSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344744 | |

| Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25157-66-8 | |

| Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dichlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)butanoic acid typically involves the following steps:

Friedel-Crafts Acylation: The reaction of 3,4-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the corresponding ketone.

Reduction: The ketone group is then reduced to a carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

化学反応の分析

Types of Reactions: 4-(3,4-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Lewis acids like aluminum chloride (AlCl₃) and various electrophiles.

Major Products Formed:

Oxidation: Carbon dioxide (CO₂) and water (H₂O).

Reduction: Butanol or butanal.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

科学的研究の応用

Pharmacological Applications

Neurodegenerative Diseases

One of the prominent applications of 4-(3,4-Dichlorophenyl)butanoic acid derivatives is in the treatment and prevention of neurodegenerative diseases. These compounds have been identified as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway associated with several neurodegenerative conditions like Alzheimer's disease, Huntington's chorea, and Parkinson's disease. The inhibition of this enzyme can potentially alleviate symptoms or slow the progression of these diseases .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial and antifungal properties. For instance, new heterocyclic compounds synthesized from this acid showed varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi. The effectiveness of these compounds was assessed using the disk diffusion method, revealing that certain derivatives possess high antimicrobial activity .

Synthesis of Novel Compounds

The synthesis of this compound has led to the development of various novel compounds with expected biological activities. The compound can be reacted with phenylhydrazine and hydrazine hydrate to yield pyridazinone derivatives that have shown promising biological activity . These derivatives can further undergo reactions to form sulfur-containing compounds, expanding their potential applications in medicinal chemistry.

Table: Summary of Synthesized Derivatives and Their Activities

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Reaction with antipyrin | Antimicrobial |

| 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one | Reaction with hydrazine hydrate | Antimicrobial |

| 6-(3,4-Dichlorophenyl)-3-chloropyridazine | Reaction with phosphorus oxychloride | Moderate antimicrobial |

Biological Screening and Efficacy

The biological screening of various derivatives derived from this compound has shown that some compounds possess high activity against specific microbial strains. For example, certain synthesized compounds demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .

Structural Insights and Mechanistic Studies

Recent studies have provided structural insights into how these compounds interact at a molecular level. For instance, X-ray structure analysis has been employed to understand the binding interactions between inhibitors derived from this compound and their target enzymes. This understanding is crucial for optimizing these compounds for better pharmacokinetic profiles .

作用機序

The mechanism by which 4-(3,4-Dichlorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

類似化合物との比較

4-(p-Bromophenyl)-4-Oxo-2-(4-Antipyrinyl)Butanoic Acid

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid

- Structure : Features a 2,4-dichlorophenyl carbamoyl group instead of the 3,4-dichlorophenyl ketone.

- Properties : The carbamoyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The 2,4-dichloro substitution pattern may reduce steric hindrance compared to 3,4-dichloro, affecting molecular docking outcomes in biological systems .

Heterocyclic Derivatives

6-(3,4-Dichlorophenyl)-4-(4-Antipyrinyl)-4,5-Dihydropyridazin-3(2H)-one

- Structure: Derived from the cyclization of 4-(3,4-dichlorophenyl)butanoic acid with hydrazine hydrate.

- Bioactivity: Exhibits enhanced antimicrobial activity compared to the parent acid, attributed to the pyridazinone ring’s planar structure, which facilitates intercalation with microbial DNA .

- Spectral Data : MS spectra show a molecular ion peak at m/z 432 (M⁺), consistent with the parent acid, but IR lacks the carboxylic acid C=O stretch due to cyclization .

4-[(3,4-Dichlorophenyl)amino]-2-Methylidene-4-Oxo Butanoic Acid

- Structure: Incorporates an amino group and methylidene substituent.

- Electronic Properties : DFT studies reveal a lower HOMO-LUMO gap (4.2 eV) compared to the parent acid (4.8 eV), suggesting higher reactivity. Fukui function analysis indicates nucleophilic attack susceptibility at the methylidene group .

Functional Group Variations

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: A phenylpropenoic acid with hydroxyl groups instead of chlorines.

- Bioactivity : While both compounds are used in pharmacological research, caffeic acid’s dihydroxy groups confer antioxidant properties, contrasting with the dichlorophenyl derivative’s antimicrobial focus .

Data Tables

Table 1: Structural and Spectral Comparison

| Compound | Key Substituents | IR C=O Stretches (cm⁻¹) | ¹H-NMR (δ, Ar-H) | Bioactivity Highlights |

|---|---|---|---|---|

| This compound | 3,4-Cl₂C₆H₃, COOH | 1730 (acid), 1688 (ketone) | 8.12–7.20 | Antimicrobial (Gram-positive) |

| 4-(p-Bromophenyl)-4-oxo analogue | p-BrC₆H₄, COOH | 1725 (acid), 1690 (ketone) | 8.00–7.30 | Pending bioactivity studies |

| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid | 2,4-Cl₂C₆H₃, CONH₂, COOH | 1715 (amide), 1695 (acid) | 7.90–7.10 | Anticancer (in silico docking) |

Table 2: Electronic Properties (DFT Analysis)

| Compound | HOMO-LUMO Gap (eV) | Fukui Reactivity Indices |

|---|---|---|

| This compound | 4.8 | Electrophilic at ketone |

| 4-[(3,4-Dichlorophenyl)amino]-2-methylidene derivative | 4.2 | Nucleophilic at methylidene |

Research Findings and Implications

- Antimicrobial Efficacy: Derivatives of this compound show superior activity against Staphylococcus aureus compared to caffeic acid, likely due to chlorine’s lipophilic enhancement .

- Synthetic Flexibility: The compound’s ketone and carboxylic acid groups enable diverse derivatization (e.g., hydrazones, pyridazinones), outperforming simpler analogues like 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid in reaction versatility .

- Electronic Tuning: DFT studies highlight how substituent modifications (e.g., amino vs. carbamoyl groups) alter electronic profiles, guiding the design of targeted bioactive molecules .

生物活性

Overview

4-(3,4-Dichlorophenyl)butanoic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its interactions with biological systems, focusing on its pharmacodynamics, therapeutic applications, and metabolic pathways.

Chemical Structure and Properties

- Chemical Formula : C10H10Cl2O2

- Molecular Weight : 233.09 g/mol

- CAS Number : 1251923-47-3

The compound features a butanoic acid backbone with a dichlorophenyl substituent, which enhances its reactivity and biological activity. The presence of chlorine atoms is significant for its pharmacological properties, particularly in modulating neurotransmitter systems.

Interaction with Neurotransmitter Systems

Research indicates that this compound primarily interacts with gamma-aminobutyric acid (GABA) receptors. It has been shown to act as both an agonist and antagonist at these receptors, influencing neuronal excitability and potentially offering therapeutic benefits for neurological disorders such as anxiety and epilepsy.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| GABA Receptor Modulation | Agonistic/antagonistic effects on GABA receptors | Treatment of anxiety disorders |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Pain relief |

| Analgesic | Modulation of pain pathways in the central nervous system | Management of chronic pain |

Pharmacokinetics and Metabolism

The metabolism of this compound varies across species. In humans, it undergoes rapid biotransformation primarily through oxidation processes, leading to the formation of various metabolites that may exhibit distinct biological activities .

Table 2: Species-Specific Metabolism

| Species | Metabolic Pathway | Key Findings |

|---|---|---|

| Humans | Rapid reduction to alcohol | High excretion as acylglucuronides |

| Rats | Oxidation to acetic acid | Efficient conversion leading to different metabolites |

| Mice | Amide-like conjugate formation | Variability in metabolic response compared to humans |

Case Study 1: Neurological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant modulation of GABAergic transmission. This modulation was associated with reduced seizure activity in experimental models.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound exhibited potent anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3,4-Dichlorophenyl)butanoic acid, and how can intermediates be characterized?

- Answer : A key intermediate in synthesizing derivatives of this compound is ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate (CAS 1048916-53-5), which undergoes further functionalization . The synthesis often involves condensation reactions (e.g., with methylamine in ethanol) followed by hydrogenation using palladium catalysts . Intermediates are typically characterized via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm purity and structural integrity .

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

- Answer : Vibrational spectroscopy (FT-IR, Raman) and density functional theory (DFT) calculations are critical for assigning vibrational modes and confirming molecular geometry. For example, studies on analogous dichlorophenyl compounds use B3LYP/6-311++G(d,p) basis sets to model infrared and Raman spectra, correlating experimental peaks with theoretical predictions . NMR (¹H, ¹³C) and UV-Vis spectroscopy further validate electronic and steric effects of the dichlorophenyl substituent .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound when encountering data anomalies like twinning or disorder?

- Answer : SHELXL handles twinning via the TWIN/BASF commands, refining twin fractions and lattice parameters iteratively . For disordered regions (e.g., flexible butanoic acid chains), PART instructions and restraints on bond lengths/angles improve model stability. The program’s robust least-squares algorithm minimizes residuals (R-factors) even with high-resolution data . WinGX or Olex2 can visualize anisotropic displacement ellipsoids to identify problematic regions .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to target proteins. For instance, derivatives like 4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid (SWE101) were docked into the soluble epoxide hydrolase (sEH) phosphatase domain, revealing hydrogen bonding with Arg274 and hydrophobic interactions with Phe267 . Fukui function analysis (DFT) identifies reactive sites for electrophilic/nucleophilic attack, guiding SAR studies .

Q. How can researchers resolve contradictions in spectroscopic data for halogenated aromatic compounds?

- Answer : Discrepancies between experimental and theoretical spectra often arise from solvent effects or basis set limitations. Hybrid methods (e.g., B3LYP with polarizable continuum models) improve accuracy for polar solvents . For chlorine substituents, natural bond orbital (NBO) analysis quantifies hyperconjugative interactions that shift vibrational frequencies . Cross-referencing with X-ray crystallography (e.g., C–Cl bond lengths) validates computational models .

Methodological Considerations

Q. What are best practices for optimizing reaction yields in the synthesis of this compound derivatives?

- Answer : Catalytic hydrogenation (e.g., Pd/C in THF) under controlled H₂ pressure minimizes side reactions during reduction steps . Microwave-assisted synthesis can accelerate condensation reactions while reducing decomposition. Purification via recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How should researchers handle anisotropic displacement parameters in crystallographic refinement?

- Answer : SHELXL’s ISOR command restrains overly anisotropic atoms (e.g., chlorine in dichlorophenyl groups). For high thermal motion, splitting the atom into two positions with occupancy refinement (PART) improves electron density maps. The RIGU command stabilizes rigid-body motion in aromatic rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。